

Application Note: Analysis of Menisdaurin by Reverse-Phase HPLC

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Compound of Interest

Compound Name: *Menisdaurin*

Cat. No.: *B15596198*

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Introduction

Menisdaurin is a biologically active cyanogenic glycoside with reported anti-viral activity, notably found in plants such as *Flueggea virosa*.^{[1][2]} Accurate and reliable quantification of **Menisdaurin** in plant extracts and pharmaceutical preparations is crucial for quality control and further pharmacological research. This document details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the identification and quantification of **Menisdaurin**. The method described is based on a published UPLC-PDA procedure, demonstrating excellent reliability, sensitivity, and robustness for routine analysis.^{[1][2]}

Experimental Protocol

Apparatus and Reagents

- HPLC System: An HPLC or UPLC system equipped with a photodiode array (PDA) detector and data processing software.
- Analytical Column: Eclipse C18 column (4.6 x 100 mm, 3.5 µm particle size) or equivalent.^[1]
- Solvents: HPLC grade acetonitrile and ultrapure water.
- Reference Standard: **Menisdaurin** standard of known purity.
- Glassware: Volumetric flasks, pipettes, and autosampler vials.

- Filtration: 0.45 µm syringe filters for sample preparation.[3]

Preparation of Standard Solutions

- Stock Solution: Accurately weigh a suitable amount of **Menisdaurin** reference standard and dissolve it in a known volume of methanol or other appropriate solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations that encompass the expected sample concentration.

Sample Preparation (from Plant Material)

- Extraction: Extract a known weight of dried and powdered plant material (e.g., aerial parts of *Flueggea virosa*) with a suitable solvent like methanol.
- Filtration: Filter the resulting extract to remove particulate matter.[3][4]
- Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
- Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial before injection.[3]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Menisdaurin**.[\[1\]](#)[\[2\]](#)

Parameter	Condition
Column	Eclipse C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase	A: 100% AcetonitrileB: 100% Water
Gradient Program	0 min: 90% B0-2 min: 70% B2-5 min: 65% B5-7 min: 60% B7-10 min: 100% B
Flow Rate	0.16 mL/min
Column Temperature	25 ± 1 °C (Ambient)
Injection Volume	1.0 µL
Detection Wavelength	235 nm

Method Validation and Performance

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and recovery.[\[1\]](#)

Quantitative Data Summary

The performance characteristics of the method are presented in the table below.

Parameter	Result
Retention Time (Rt)	2.723 min
Linearity (r ²)	> 0.99
Accuracy (Recovery)	98.20% – 100.08%
Specificity	The method demonstrated good separation with resolution factors >1 for resolved standards. [2]
Limit of Detection (LOD)	Not specified in the provided search results.
Limit of Quantification (LOQ)	Not specified in the provided search results.

Visualized Workflow

The general workflow for the HPLC analysis of **Menisdaurin**, from sample preparation to data acquisition, is illustrated below.



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Caption: Experimental workflow for **Menisdaurin** analysis.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the quantitative analysis of **Menisdaurin**.^{[1][2]} The short retention time and validated performance make it highly suitable for the routine quality control of raw materials and finished products containing this compound.^[2] Researchers can conveniently adopt this method for reliable quantification of **Menisdaurin** in various sample matrices.

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References

- 1. Development and validation of UPLC-PDA method for concurrent analysis of bergenin and menisdaurin in aerial parts of *Flueggea virosa* (Roxb. ex Willd.) - PMC [pmc.ncbi.nlm.nih.gov]
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